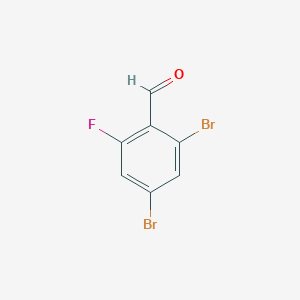

2,4-Dibromo-6-fluorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIPUNOMXYMQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378805 | |

| Record name | 2,4-dibromo-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205683-34-7 | |

| Record name | 2,4-dibromo-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-6-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dibromo 6 Fluorobenzaldehyde

Precursor-Based Synthetic Routes

Synthesis from 2-Bromo-6-fluorotoluene (B73676) via Bromination and Oxidation Reactions

A common and effective route to 2,4-dibromo-6-fluorobenzaldehyde begins with 2-bromo-6-fluorotoluene. google.com This approach involves a two-step sequence: the bromination of the benzyl (B1604629) position followed by oxidation to the aldehyde. google.com

The initial step is the bromination of 2-bromo-6-fluorotoluene to form 2-bromo-6-fluorobenzyl bromide. google.com A method utilizing a combination of hydrobromic acid and hydrogen peroxide under light conditions offers an efficient way to achieve this transformation. google.com This system is advantageous as it continuously generates bromine in situ, which then participates in a free-radical substitution reaction at the methyl group. google.com The reaction of hydrobromic acid with hydrogen peroxide produces bromine and water. google.comnih.gov Under light initiation, a bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-6-fluorotoluene, creating a 2-bromo-6-fluorobenzyl radical. This radical then reacts with a bromine molecule to yield the desired 2-bromo-6-fluorobenzyl bromide and another bromine radical, which continues the chain reaction. google.com This method enhances the utilization of the brominating agent and is considered more environmentally friendly compared to using elemental bromine directly. google.com

A typical procedure involves reacting 2-bromo-6-fluorotoluene with hydrobromic acid and slowly adding hydrogen peroxide under illumination. The reaction is allowed to proceed for several hours, after which the product is isolated by extraction and purified. google.com

| Reactants | Reagents | Conditions | Product | Yield | Purity |

| 2-Bromo-6-fluorotoluene | Hydrobromic acid, Hydrogen peroxide | Light, 6-24 hours | 2-Bromo-6-fluorobenzyl bromide | 88.9% | 95.6% (GC) |

This table presents data from a specific patented procedure and may not be representative of all possible outcomes. google.com

The subsequent step involves the oxidation of the newly formed 2-bromo-6-fluorobenzyl bromide to this compound. The Kornblum oxidation is a well-established and effective method for this conversion. google.comwikipedia.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant and typically a base, such as sodium bicarbonate, to facilitate the elimination step. google.combch.ro

The mechanism of the Kornblum oxidation involves the initial formation of an alkoxysulfonium salt by the reaction of the benzyl bromide with DMSO. wikipedia.org The base then abstracts a proton from the carbon adjacent to the sulfur, leading to an elimination reaction that yields the aldehyde, dimethyl sulfide, and the corresponding salt. wikipedia.org

In a practical application, 2-bromo-6-fluorobenzyl bromide is heated with DMSO and sodium bicarbonate. After the reaction is complete, the product is isolated by pouring the reaction mixture into ice water and extracting with an organic solvent. google.com The final product can be purified by column chromatography. google.com This method is noted for its convenient operation, low cost, and simple work-up procedure, often yielding the final product with high purity. google.com

| Reactant | Reagents | Conditions | Product | Yield | Purity |

| 2-Bromo-6-fluorobenzyl bromide | Dimethyl sulfoxide, Sodium bicarbonate | 70°C, 2 hours | 2-Bromo-6-fluorobenzaldehyde (B104081) | 65.8% | 99.6% (GC) |

This table illustrates a specific example of the Kornblum oxidation with reported yields and purity. google.com

Synthesis from m-Fluorobromobenzene via Lithiation and Formylationwikipedia.org

An alternative synthetic pathway to this compound starts from m-fluorobromobenzene. google.com This method relies on a sequence of lithiation and formylation reactions to introduce the aldehyde group. google.com

This synthesis route involves the reaction of m-fluorobromobenzene with a strong base, such as lithium diisopropylamide (LDA) or a combination of 2,2,6,6-tetramethylpiperidine (B32323) and butyllithium, at low temperatures (e.g., -78 °C). google.com This step generates a lithiated intermediate. The subsequent addition of a formylating agent, like N,N-dimethylformamide (DMF), introduces the aldehyde functionality to yield 2-bromo-6-fluorobenzaldehyde. google.com However, this method is often considered to have drawbacks such as complex operation, harsh reaction conditions, and high equipment requirements, which can lead to higher production costs. google.com

Considerations for Protecting Aldehyde Functionality during Brominationbch.ro

When a synthetic strategy involves introducing bromine atoms to a molecule that already contains an aldehyde group, protection of the aldehyde is often necessary to prevent its oxidation or other unwanted side reactions. libretexts.org Aldehydes are susceptible to oxidation, especially under the conditions used for aromatic bromination.

A common method for protecting aldehydes is to convert them into acetals. libretexts.org Acetals are generally stable in neutral to strongly basic conditions, which are often employed in subsequent reaction steps. libretexts.org The protection process typically involves reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. Once the desired bromination is complete, the aldehyde can be regenerated by acidic hydrolysis. libretexts.org This three-step process of protection, reaction, and deprotection is a fundamental strategy in multi-step organic synthesis. libretexts.org

Alternative Strategies from Carboxylic Acid Precursors via Directed ortho-Lithiation and Reductionbch.ro

Another synthetic approach can be envisioned starting from a carboxylic acid precursor, such as 2-bromo-6-fluorobenzoic acid. This strategy would involve a directed ortho-lithiation to introduce a second bromine atom, followed by reduction of the carboxylic acid to the aldehyde.

Directed ortho-lithiation utilizes a directing group, in this case, the carboxylate formed from the carboxylic acid, to guide a strong base like an organolithium reagent to deprotonate the adjacent ortho position. Subsequent quenching with a bromine source would yield 2,4-dibromo-6-fluorobenzoic acid.

The final step would be the reduction of the carboxylic acid to the aldehyde. This is a challenging transformation as carboxylic acids are generally difficult to reduce directly to aldehydes without further reduction to the alcohol. However, various methods have been developed to achieve this, such as conversion to a more reactive derivative (e.g., an acid chloride or a Weinreb amide) followed by reduction with a mild reducing agent.

Exploration of Schiemann Reaction for Fluorine Introduction

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. researchgate.net This transformation proceeds by the conversion of a primary aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride (B91410). researchgate.net

A plausible, though lengthy, synthetic route to this compound using this reaction would begin with a molecule already containing the bromine and a precursor to the aldehyde group. For instance, one could start with 2,4-dibromo-6-methylaniline. The synthesis would proceed as follows:

Diazotization : The amino group of 2,4-dibromo-6-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form the diazonium salt.

Fluoroborate Salt Formation : Addition of fluoroboric acid (HBF₄) to the diazonium salt solution precipitates the aryl diazonium tetrafluoroborate. researchgate.net

Thermal Decomposition : The isolated diazonium tetrafluoroborate salt is then heated, causing it to decompose and release nitrogen gas and boron trifluoride, resulting in the formation of 3,5-dibromo-2-fluorotoluene. researchgate.net

Side-Chain Oxidation : The final step would involve the oxidation of the methyl group to an aldehyde. This can be achieved through methods like free-radical bromination of the methyl group followed by hydrolysis, a common route for converting toluenes to benzaldehydes. wikipedia.org

This multi-step pathway highlights the utility of the Schiemann reaction for specific fluorine placement, although it necessitates a suitably substituted aniline (B41778) precursor and subsequent functional group manipulations.

Regioselective Bromination Approaches

An alternative and more direct strategy involves the regioselective bromination of a fluorobenzaldehyde precursor. This approach, however, is fraught with its own set of challenges related to the directing effects of the existing substituents and the reactivity of the aldehyde group.

Challenges in Direct Bromination of Fluorobenzaldehydes

The direct dibromination of 2-fluorobenzaldehyde (B47322) to achieve the 2,4-dibromo-6-fluoro substitution pattern is complicated by several factors:

Oxidation of the Aldehyde : A significant challenge is the susceptibility of the aldehyde functional group to oxidation. Bromine is an oxidizing agent and can convert the aldehyde into a carboxylic acid, leading to the formation of unwanted brominated benzoic acid byproducts. researchgate.net This side reaction reduces the yield of the desired benzaldehyde (B42025).

Over-bromination : Achieving selective dibromination without proceeding to tri-brominated products can be difficult and requires careful control of stoichiometry and reaction conditions.

To circumvent these issues, a common strategy is to protect the aldehyde group, for example, as an acetal (B89532). The acetal group is an ortho-, para-director and is stable under bromination conditions, which can facilitate the desired substitution pattern without the risk of oxidation. researchgate.net The aldehyde can then be regenerated by acidic hydrolysis after bromination.

Catalyst Systems for Bromination Reactions

The electrophilic bromination of aromatic rings requires a catalyst to polarize the bromine molecule, making it a more potent electrophile. google.com Various catalyst systems have been employed for the bromination of benzaldehyde derivatives.

| Catalyst/Reagent System | Description | Application Example |

| Lewis Acids (e.g., AlCl₃, ZnBr₂) | These catalysts coordinate with Br₂ to increase its electrophilicity. The reaction is typically performed in a non-polar solvent. | A patent describes the use of zinc bromide as a catalyst for the bromination of o-fluorobenzaldehyde to yield 2-fluoro-5-bromobenzaldehyde. google.com |

| Potassium Bromate/Sulfuric Acid | This system generates electrophilic bromine in situ in an acidic aqueous medium. | Used for the synthesis of 5-bromo-2-fluorobenzaldehyde (B134332) from 2-fluorobenzaldehyde in high yield. chemicalbook.com |

| Bromine in Acetic Acid | Acetic acid can serve as both a solvent and a mild catalyst for bromination of activated rings. | Often used for bromination, but control of regioselectivity can be poor for complex substrates. |

| N-Bromosuccinimide (NBS) | NBS is a source of electrophilic bromine, often used with an acid catalyst for aromatic bromination. | A versatile reagent for bromination, though its use for di-bromination of fluorobenzaldehyde requires careful optimization. google.com |

The choice of catalyst and reaction conditions is critical for maximizing the yield of the desired 2,4-dibromo isomer while minimizing side reactions.

Multi-Step Synthesis Strategies for Complex Derivatives

This compound is a valuable starting material for the synthesis of more complex molecules, owing to its multiple reactive sites. The aldehyde and the two non-equivalent bromine atoms serve as handles for a variety of chemical transformations. youtube.comlibretexts.org

Aldehyde Group Transformations : The aldehyde functionality can undergo a wide array of reactions. It can be reduced to a primary alcohol (2,4-dibromo-6-fluorobenzyl alcohol), oxidized to a carboxylic acid (2,4-dibromo-6-fluorobenzoic acid), or serve as an electrophile in nucleophilic additions (e.g., Grignard reactions). It can also participate in condensation reactions to form imines, oximes, or chalcone-type structures.

Cross-Coupling Reactions : The C-Br bonds are prime candidates for palladium-catalyzed cross-coupling reactions. Given the different chemical environments of the bromine atoms at the C-2 and C-4 positions, selective or sequential reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be possible. wikipedia.org This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl compounds, alkynylated derivatives, or substituted anilines, which are common motifs in pharmaceuticals and materials science.

By strategically employing these reactions, chemists can leverage this compound as a key building block in the assembly of diverse and complex molecular targets.

Reaction Mechanisms and Reactivity Studies of 2,4 Dibromo 6 Fluorobenzaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for haloaromatic compounds, particularly those bearing electron-withdrawing groups. libretexts.org For 2,4-Dibromo-6-fluorobenzaldehyde, the strongly electron-withdrawing aldehyde group (-CHO) and the electronegative halogen atoms create a significantly electron-deficient aromatic ring, making it susceptible to attack by nucleophiles. libretexts.org

Role of Fluorine and Bromine in Directing Nucleophilic Attack

The regioselectivity of nucleophilic attack on the this compound ring is dictated by the positions of the halogen and aldehyde substituents. The aldehyde group, being a powerful activating group for SNAr, exerts its strongest influence at the ortho and para positions. libretexts.org

Fluorine at C-6: The fluorine atom is located ortho to the aldehyde group. This position is highly activated towards nucleophilic attack. Furthermore, fluorine's high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic. In SNAr reactions, fluoride (B91410) is an excellent leaving group, often superior to other halogens under many conditions.

Bromine at C-2: The bromine atom at the C-2 position is also ortho to the aldehyde group, and thus this position is also activated.

Bromine at C-4: The bromine atom at the C-4 position is para to the aldehyde group, another position activated for nucleophilic attack. libretexts.org

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing aldehyde group, which provides substantial stabilization, particularly when the attack occurs at the ortho or para positions. libretexts.org The subsequent elimination of a halide ion restores the aromaticity of the ring. libretexts.org

In competitive scenarios, the C-F bond is generally more susceptible to nucleophilic substitution than C-Br bonds in activated aryl halides due to the higher polarization of the C-F bond. However, the relative leaving group ability can be influenced by reaction conditions.

Reactions with Resorcinol (B1680541) and Related Phenolic Compounds

A significant application of the SNAr reactivity of this compound is in the synthesis of complex heterocyclic structures, such as xanthones. The reaction with phenolic compounds like resorcinol (1,3-dihydroxybenzene) exemplifies this utility.

In a typical reaction, the phenoxide ion, generated from resorcinol under basic conditions, acts as the nucleophile. It attacks the activated aromatic ring of this compound, leading to the displacement of one of the halogen atoms. Given the activating effects, the substitution preferentially occurs at the fluorine-bearing C-6 position. This initial SNAr reaction is followed by an intramolecular cyclization, where the second hydroxyl group of the resorcinol moiety attacks the aldehyde carbon, and subsequent oxidation leads to the formation of a fluorinated and brominated xanthone (B1684191) core structure. The synthesis of fluorinated xanthones is of interest because fluorination can enhance photostability and modulate the spectroscopic properties of fluorescent molecules. nih.gov

Table 1: Example of SNAr Reaction

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

|---|

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The feasibility and orientation of this reaction are heavily influenced by the electronic properties of the substituents already present on the ring. libretexts.org

Influence of Halogen and Aldehyde Groups on Reactivity

The reactivity of this compound towards electrophiles is significantly diminished due to the presence of three deactivating groups.

Aldehyde Group (-CHO): This is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It strongly reduces the electron density of the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles. The aldehyde group is a meta-director. youtube.com

Halogen Atoms (F, Br): Fluorine and bromine are also deactivating groups because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. researchgate.net This further reduces the ring's reactivity. However, unlike the aldehyde group, halogens are ortho, para-directors because they can stabilize the cationic intermediate (arenium ion) through resonance by donating a lone pair of electrons. youtube.com

In this compound, the directing effects of the substituents are as follows:

The aldehyde group directs incoming electrophiles to the C-3 and C-5 positions.

The bromine at C-2 directs to C-3 and C-5.

The bromine at C-4 directs to C-3 and C-5.

The fluorine at C-6 directs to C-3 and C-5.

All substituents, therefore, direct an incoming electrophile to the same positions (C-3 and C-5). However, the combined deactivating effect of one aldehyde and three halogen groups makes electrophilic aromatic substitution on this molecule very difficult to achieve under standard conditions. The ring is highly electron-poor, requiring harsh reaction conditions and powerful electrophiles for any substitution to occur.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov The presence of bromine atoms on the this compound ring makes it a suitable substrate for such transformations.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov For this compound, the two carbon-bromine bonds serve as reactive sites for this coupling. The carbon-fluorine bond is generally unreactive under typical Suzuki-Miyaura conditions.

This allows for selective functionalization of the molecule. By controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve either mono- or di-substitution. For instance, reacting this compound with one equivalent of an arylboronic acid would likely lead to a mixture of products where the aryl group replaces either the bromine at C-2 or C-4, along with some disubstituted product. The relative reactivity of the two C-Br bonds can be influenced by steric hindrance and electronic effects. The C-2 bromine is ortho to both the aldehyde and fluorine, making it more sterically hindered than the C-4 bromine. This steric difference can potentially be exploited to achieve selective mono-arylation at the C-4 position.

These coupling reactions are valuable for synthesizing complex biaryl structures and other poly-substituted aromatic compounds that are of interest in materials science and medicinal chemistry. nih.gov

Table 2: Potential Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst System | Potential Product(s) |

|---|---|---|

| Arylboronic Acid (1 equiv.) | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 2-Bromo-4-aryl-6-fluorobenzaldehyde and/or 4-Bromo-2-aryl-6-fluorobenzaldehyde |

Stille Coupling and Related Palladium-Catalyzed Reactions

This compound serves as a valuable substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com Among these, the Stille coupling, which pairs an organotin compound with an organic halide, is a notable application. youtube.com The reactivity of the carbon-bromine bonds in this compound allows for selective functionalization. The presence of two bromine atoms offers the potential for sequential or double coupling reactions, enabling the introduction of different substituents onto the aromatic ring.

Palladium catalysts, often supported by phosphine (B1218219) ligands, are crucial for these transformations. nih.govyoutube.com The choice of ligand and reaction conditions can influence the chemoselectivity, determining which C-Br bond reacts preferentially. For instance, the C-Br bond at position 2, being ortho to the electron-withdrawing aldehyde group and the fluorine atom, may exhibit different reactivity compared to the C-Br bond at position 4. This differential reactivity can be exploited to synthesize complex, highly substituted aromatic compounds.

Beyond Stille coupling, other palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (using organoboron reagents) and Heck coupling (with alkenes), are also applicable. youtube.comscite.ai These reactions provide versatile pathways for the derivatization of this compound, leading to a wide array of functionalized benzaldehyde (B42025) derivatives. These derivatives, in turn, can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.org

Mechanistic Investigations of Oxidative Addition, Transmetalation, and Reductive Elimination in Palladium Catalysis

The catalytic cycle of palladium-catalyzed cross-coupling reactions involving this compound proceeds through a well-established sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comenscm.fr

Oxidative Addition: The cycle commences with the oxidative addition of a carbon-bromine bond of this compound to a low-valent palladium(0) complex. nih.gov This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. nih.gov The electron-withdrawing nature of the aldehyde and fluorine substituents can influence the rate of this step.

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this stage, the organic group from the organometallic coupling partner (e.g., organotin in Stille coupling or organoboron in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. youtube.comnih.gov This step results in a diorganopalladium(II) complex. The efficiency of transmetalation can be influenced by the nature of the organometallic reagent and the ligands coordinated to the palladium. nih.govnih.govillinois.eduillinois.edu

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. youtube.comenscm.fr In this process, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the product. This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle. youtube.comnih.gov The steric and electronic properties of the ligands on the palladium complex can significantly impact the facility of this step. nih.gov

Computational studies have provided valuable insights into the energetics and intermediates of these mechanistic steps, aiding in the rational design of more efficient catalytic systems. enscm.fr

Impact of Ligand Ligation State and Steric Bulk on Reaction Outcome

The ligands coordinated to the palladium catalyst play a pivotal role in determining the outcome of cross-coupling reactions with this compound. nih.govrsc.org The ligand's properties, such as its steric bulk and electronic character, influence the stability, reactivity, and selectivity of the catalyst. scite.ainih.gov

Ligand Ligation State: The number of ligands coordinated to the palladium center, or its ligation state, is critical. For instance, in many catalytic cycles, a monoligated palladium(0) species is believed to be the active catalyst that undergoes oxidative addition. nih.gov The use of bulky ligands can favor the formation of these highly reactive, low-coordinate species. nih.gov

Steric Bulk: The steric hindrance of the ligands has a profound effect on the reaction. scite.ai Bulky ligands can accelerate the rate of reductive elimination, which is often the product-forming step. nih.gov Furthermore, in substrates like this compound with multiple reactive sites, the steric environment created by the ligand can influence the regioselectivity of the oxidative addition, favoring reaction at the less sterically hindered C-Br bond. The bite angle of bidentate phosphine ligands, for example, has been shown to influence the relative rates of the steps in the catalytic cycle. uva.es

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand also modulates the reactivity of the palladium center. enscm.fr Electron-rich ligands can enhance the rate of oxidative addition by increasing the electron density on the palladium, making it more nucleophilic. nih.gov Conversely, the electronic properties of the ligand can also influence the rates of transmetalation and reductive elimination. A delicate balance of steric and electronic properties is often required to achieve optimal catalytic activity and selectivity. researchgate.net The development of specialized ligands, such as Buchwald-type phosphines and N-heterocyclic carbenes (NHCs), has significantly expanded the scope and efficiency of palladium-catalyzed cross-coupling reactions. rsc.orgrsc.org

Condensation Reactions

The aldehyde functional group in this compound is a versatile handle for a variety of condensation reactions, enabling the synthesis of a diverse range of derivatives.

Formation of Imines and Schiff Bases with Amines

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govijacskros.comyoutube.comekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). ijacskros.comyoutube.com

The reaction is typically carried out by mixing equimolar amounts of the aldehyde and the amine, often in a solvent like ethanol, and may be facilitated by heating or the use of a catalyst. nih.govconicet.gov.ar The stability of the resulting imine is enhanced by the aromatic nature of the benzaldehyde derivative. ekb.eg The formation of these imines is a crucial step in the synthesis of various biologically and chemically significant compounds, as the C=N bond can undergo a wide range of further transformations. nih.gov

Below is a table summarizing the synthesis of imines from substituted benzaldehydes and various amines.

| Aldehyde | Amine | Reaction Conditions | Product | Reference |

| 2-Fluorobenzaldehyde (B47322) | p-Fluoroaniline | n-hexane, MgSO4, 2h | Fluorinated imine | nih.gov |

| 2,4-Dihydroxy benzaldehyde | Appropriate amine | Absolute ethanol, reflux, 3h | Imines | conicet.gov.ar |

| Substituted benzaldehydes | 4-Chloroaniline | Microwave irradiation, solvent-free | E-imines | ijacskros.com |

| Benzaldehyde | Aniline (B41778) | --- | Benzalaniline | youtube.com |

Synthesis of Heterocyclic Compounds (e.g., Benzimidazoles, Quinazolines)

The reactivity of this compound extends to the synthesis of important heterocyclic scaffolds, such as benzimidazoles and quinazolines.

Benzimidazoles: Benzimidazoles can be synthesized through the condensation of this compound with o-phenylenediamines. The initial condensation forms a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole (B57391) ring system. This approach allows for the introduction of the 2,4-dibromo-6-fluorophenyl substituent at the 2-position of the benzimidazole core. nih.govnih.govgoogle.com The synthesis of related fluoro-benzimidazole derivatives has been achieved through microwave-assisted reactions. nih.gov

Quinazolines: Quinazolines can be prepared from this compound via several synthetic routes. One common method involves the reaction with 2-aminobenzylamines or related compounds. mdpi.com For instance, a copper-catalyzed one-pot reaction of an aldehyde with (2-aminophenyl)methanols and an ammonium (B1175870) source can lead to the formation of 2-substituted quinazolines. nih.gov The aldehyde first reacts to form an imine intermediate, which then undergoes cyclization and oxidation to afford the quinazoline (B50416) product. mdpi.com The diverse substitution patterns possible on the quinazoline ring make them attractive targets in medicinal chemistry. mdpi.comnih.govorganic-chemistry.orgresearchgate.netnih.gov

Oxidation and Reduction Chemistry of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The aldehyde can be oxidized to the corresponding 2,4-dibromo-6-fluorobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate, chromic acid, or milder reagents like manganese dioxide (MnO2) under specific conditions. umich.edu The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, particularly with the sensitive bromo and fluoro substituents on the aromatic ring. For example, the oxidation of 2-methoxy-4-nitrobenzyl alcohol to the corresponding aldehyde was achieved using activated MnO2. umich.edu

Reduction: The reduction of the aldehyde group yields 2,4-dibromo-6-fluorobenzyl alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice between these reagents depends on the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is generally preferred for the selective reduction of aldehydes and ketones. A method for preparing 2-bromo-6-fluorobenzaldehyde (B104081) involves the oxidation of 2-bromo-6-fluorobenzyl bromide with dimethyl sulfoxide (B87167). google.com This suggests the reverse reaction, the reduction of the aldehyde to the alcohol, is a standard transformation.

These oxidation and reduction products serve as valuable intermediates for further synthetic elaborations, expanding the chemical space accessible from this compound.

Applications of 2,4 Dibromo 6 Fluorobenzaldehyde in Advanced Organic Synthesis

Precursor for Pharmaceutical Intermediates

The strategic placement of bromo and fluoro substituents on the benzaldehyde (B42025) scaffold makes 2,4-Dibromo-6-fluorobenzaldehyde a valuable starting material for the synthesis of pharmaceutically relevant molecules. The presence of these functional groups allows for selective and diverse chemical modifications, crucial for the development of new drug candidates.

Synthesis of Phosphodiesterase (PDE4) Inhibitors

While direct synthesis of Phosphodiesterase 4 (PDE4) inhibitors using this compound is not extensively documented in publicly available research, the structural motifs present in this aldehyde are relevant to the synthesis of related compounds. For instance, the synthesis of potent PDE4 inhibitors often involves the construction of complex heterocyclic cores, such as phthalazinones. These syntheses can start from highly substituted aromatic precursors. The aldehyde group on this compound can be readily oxidized to a carboxylic acid, and the bromine atoms can be functionalized through various cross-coupling reactions, providing a pathway to key intermediates required for building such complex scaffolds.

Development of Fluoro-containing Drug Candidates

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Halogenated benzaldehydes are key starting materials for a variety of fluoro-containing pharmaceuticals. A notable application is in the synthesis of antibacterial agents. For example, this compound is listed as a potential starting material for creating tricyclic tetrahydroquinoline antibacterial agents. google.com The aldehyde can participate in condensation and cyclization reactions to build the core structure of these complex antibacterial compounds.

Building Block for Novel Materials

The unique electronic and structural properties of this compound, derived from its halogen substituents, make it a compelling building block for the burgeoning field of materials science. Its ability to direct the organization of molecules has led to its use in creating ordered nanostructures and advanced semiconducting materials.

Self-Assembly of Macromolecules for Nanostructures

The development of functional nanostructures through molecular self-assembly is a cornerstone of modern nanotechnology. Halogenated benzaldehydes can play a crucial role in this process. A closely related compound, 2-bromo-6-fluorobenzaldehyde (B104081), has been shown to facilitate the self-assembly of macromolecules. The bromine and fluorine atoms can participate in non-covalent interactions, such as halogen bonding, which can direct the arrangement of molecules into highly ordered one-dimensional and two-dimensional structures. This principle is directly applicable to this compound, where the additional bromine atom offers another potential site for directed interactions, enhancing the complexity and control over the resulting nanostructures.

Synthesis of Semiconducting Thienoisoindigo-based Nanowires

In the quest for next-generation electronic devices, organic semiconductors are of significant interest. Research has demonstrated that nanowires of a thienoisoindigo-based small molecule semiconductor can be assembled using 2-bromobenzaldehyde. These assemblies are formed through a combination of halogen bonding (from the bromine) and chalcogen bonding (from the aldehyde). This co-assembly strategy enhances the π-π stacking of the semiconductor molecules, which is critical for efficient charge transport. Given its structural similarity, this compound is an excellent candidate for similar applications. The presence of two bromine atoms could potentially lead to more intricate and robust intermolecular interactions, further improving the electronic properties of the resulting nanowires for applications in organic field-effect transistors (OFETs).

Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the aldehyde group, combined with the potential for the bromine atoms to act as leaving groups in cyclization reactions, makes this compound a versatile precursor for a variety of heterocyclic systems. For example, ortho-halo-benzaldehydes are known to react with primary amines and sodium azide (B81097) in the presence of a copper catalyst to form bicyclic heterocycles like indazoles. This type of reaction, known as a three-component reaction, highlights the utility of such substituted benzaldehydes in efficiently constructing complex molecular architectures. The multiple halogen sites on this compound provide opportunities for sequential and selective reactions to build even more complex polycyclic systems.

| Property | Value |

| Chemical Formula | C₇H₃Br₂FO |

| Molecular Weight | 281.91 g/mol |

| Appearance | Solid |

| Key Functional Groups | Aldehyde, Bromo (x2), Fluoro |

Indazole Synthesis

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds, with many derivatives exhibiting a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties. sfu.ca The synthesis of substituted indazoles can be achieved through various methods, one of which involves the cyclization of a substituted benzaldehyde with hydrazine (B178648) or its derivatives.

A representative synthesis of a 6-bromo-4-fluoro-1H-indazole derivative from this compound would typically involve a condensation reaction with hydrazine hydrate. This reaction forms a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the indazole ring system. The reaction can be catalyzed by an acid or performed under thermal conditions. The bromine atom at position 2 of the starting aldehyde is displaced during the cyclization, while the bromine at position 4 remains on the newly formed indazole ring.

Table 1: Representative Components for Indazole Synthesis

| Role | Compound | Notes |

|---|---|---|

| Starting Material | This compound | Provides the core benzene (B151609) ring and aldehyde for cyclization. |

| Reagent | Hydrazine Hydrate | Source of the two adjacent nitrogen atoms for the pyrazole (B372694) ring. |

| Solvent | Ethanol / Acetic Acid | Common solvents to facilitate the reaction. |

Quinazoline (B50416) Derivatives for Biological and Material Science Applications

Quinazoline and its oxidized form, quinazolinone, are heterocyclic scaffolds of immense interest in medicinal chemistry. wikipedia.org Derivatives of this ring system are known to possess a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects. acs.orgacs.orgscielo.org.mx The synthesis of 2-substituted quinazolinones often involves the condensation of an anthranilamide (2-aminobenzamide) with an appropriate aldehyde.

By reacting this compound with an anthranilamide, a series of novel quinazoline derivatives can be synthesized. For instance, the reaction with 2-aminobenzamide (B116534) in the presence of an oxidizing agent or catalyst can yield 2-(2,4-Dibromo-6-fluorophenyl)-quinazolin-4(3H)-one derivatives. These highly functionalized molecules are valuable candidates for biological screening. Studies have shown that the presence and position of halogen atoms on the quinazoline scaffold can significantly influence the biological activity, particularly the anticancer effects. scielo.org.mx For example, certain quinazolin-4(3H)-one derivatives have been investigated as dual inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) for potential breast cancer therapy. bath.ac.uk

While the primary focus has been on biological applications, the rigid, planar structure and potential for intermolecular interactions (such as halogen bonding) of poly-halogenated quinazolines suggest they may also be explored as components in functional materials, such as organic light-emitting diodes (OLEDs) or as sensors, although this area remains less developed.

Table 2: Potential Biological Applications of Quinazoline Derivatives from this compound

| Derivative Class | Potential Application | Mechanism of Action (Example) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-ones | Anticancer | Inhibition of enzymes like PARP1 and BRD4 | bath.ac.uk |

| 2-Arylquinazolinones | Cytotoxic Agents | Induction of apoptosis in cancer cell lines | acs.org |

Chiral Auxiliary Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org The aldehyde group of this compound allows it to be used in the synthesis of chiral molecules, including as a derivatizing agent to determine the enantiomeric purity of other compounds.

Derivatization Protocols for Enantiopurity Determination of Sulfinamides

Sulfinamides are a crucial class of compounds, and their chiral variants are widely used as powerful auxiliaries in asymmetric synthesis. acs.org Determining the enantiomeric excess (ee) of these sulfinamides is critical. One effective method is through derivatization with a chiral reagent to form diastereomers, which can then be distinguished and quantified using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

A plausible protocol for determining the enantiopurity of a sulfinamide could involve its reaction with this compound. The reaction between the sulfinamide and the aldehyde forms a diastereomeric sulfinylimine (or related adduct if a third chiral component is used). The different spatial arrangements of the two resulting diastereomers lead to distinct signals in their NMR spectra or different retention times in HPLC. acs.orgnih.gov

The presence of the fluorine atom in the benzaldehyde is particularly advantageous, as ¹⁹F NMR spectroscopy can be employed. nih.gov ¹⁹F NMR offers a wide chemical shift range and high sensitivity with no background noise, often allowing for clearer separation and more accurate quantification of the diastereomeric signals compared to ¹H NMR. acs.org This makes this compound a potentially valuable tool for the stereochemical analysis of chiral amines and their derivatives.

Table 3: Proposed Protocol for Sulfinamide Derivatization

| Step | Procedure | Purpose | Analytical Method |

|---|---|---|---|

| 1 | Reaction | React the scalemic sulfinamide with this compound (and potentially a second chiral auxiliary like a diol). | Formation of diastereomers. |

| 2 | Analysis | Analyze the resulting mixture without purification. | Quantification of the diastereomeric ratio. |

| 3 | Technique | Utilize ¹H NMR, ¹⁹F NMR, or HPLC. | Separate and integrate signals corresponding to each diastereomer. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT studies on halogenated benzaldehydes, which are structurally similar to 2,4-dibromo-6-fluorobenzaldehyde, have demonstrated its utility in providing reliable predictions of molecular properties. researchgate.net

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For substituted benzaldehydes, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. semanticscholar.org In the case of this compound, the orientation of the aldehyde group relative to the benzene (B151609) ring would be a key feature to determine. Studies on similar molecules, like 2-bromo-4-chlorobenzaldehyde, have shown that DFT can identify the most stable conformer (e.g., O-trans or O-cis isomers) and calculate the energy difference between them. researchgate.net The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful as it highlights regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Table 1: Illustrative Optimized Geometric Parameters for a Halogenated Benzaldehyde (B42025) (Hypothetical Data for this compound based on related structures)

| Parameter | Predicted Value |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-Br bond lengths | ~1.90 Å |

| C-F bond length | ~1.35 Å |

| C=O bond length | ~1.21 Å |

| C-H (aldehyde) bond length | ~1.11 Å |

| C-C-C (ring) bond angles | ~118° - 122° |

| O=C-H bond angle | ~120° |

Note: This data is illustrative and based on typical values for similar compounds. Actual values would require a specific DFT calculation for this compound.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. semanticscholar.org For this compound, the electron-withdrawing effects of the bromine and fluorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzaldehyde. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution, identifying the atoms that contribute most to these frontier orbitals and thus are the likely sites of reaction.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are example values. The actual energies would be determined by a specific DFT calculation.

DFT methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

FT-IR (Fourier-Transform Infrared) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, this would include the characteristic stretching frequency of the carbonyl (C=O) group in the aldehyde, as well as the various C-C, C-H, C-Br, and C-F stretching and bending vibrations. Comparing the calculated IR spectrum with an experimental one is a powerful way to validate the computed geometry. researchgate.net

NMR (Nuclear Magnetic Resonance) Spectroscopy: Chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be calculated with good accuracy using DFT. These predictions are invaluable for assigning peaks in experimental NMR spectra, which can be complex for highly substituted molecules like this compound.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net This allows for the assignment of absorption bands to specific electronic excitations, such as n→π* or π→π* transitions, providing insight into the electronic structure of the molecule. researchgate.net

A particularly interesting phenomenon in fluorine-containing molecules is through-space spin-spin coupling, where nuclear spins interact directly through space rather than through the covalent bond network. researchgate.netnih.gov This is especially relevant for a molecule like this compound, where the fluorine atom at position 6 is in close proximity to the aldehyde proton.

The magnitude of the through-space coupling constant, denoted as J, is highly sensitive to the distance between the interacting nuclei. researchgate.net Theoretical calculations are essential for quantifying and understanding the mechanism of this interaction. The Fermi contact term is often the dominant contributor to this type of coupling. researchgate.net For this compound, a significant coupling between the ¹⁹F nucleus and the ¹H nucleus of the aldehyde group (a ⁴J(F,CHO) coupling) would be expected. Theoretical analysis can reveal the pathway of this interaction, which often involves the overlap of the fluorine lone pair orbitals with the C-H bonding orbital of the aldehyde. researchgate.netrsc.org

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Studies

QSAR and QSTR are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity or toxicity. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity.

While no specific QSAR/QSTR studies on this compound were found, the methodology can be described in the context of this molecule. If a series of related benzaldehyde derivatives were synthesized and tested for a particular biological activity (e.g., antifungal, antibacterial, or enzyme inhibition), a QSAR model could be developed. nih.govresearchgate.netnih.gov

Molecular descriptors that could be calculated for this compound and its analogs would include:

Physicochemical descriptors: LogP (lipophilicity), molar refractivity, molecular weight, and dipole moment.

Topological descriptors: Indices that describe the branching and connectivity of the molecule.

Quantum chemical descriptors: HOMO and LUMO energies, atomic charges, and electrostatic potential values derived from DFT calculations.

A statistical method, such as multiple linear regression, would then be used to build an equation that relates a selection of these descriptors to the biological activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized benzaldehyde derivatives and to understand the structural features that are important for the desired biological effect. For instance, a QSAR study on 2,4-disubstituted 6-fluoroquinolines found that descriptors related to the number of rings and certain 3D properties were correlated with their antiplasmodial activity. nih.govresearchgate.netnih.gov

Predictive Modeling for Uncharacterized Compounds

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational chemistry for forecasting the biological activity or properties of uncharacterized compounds. For derivatives of this compound, QSAR models can be developed to predict their potential efficacy as, for instance, enzyme inhibitors. nih.gov

These models are built upon the principle that the biological activity of a compound is directly related to its molecular structure. By analyzing a series of related compounds with known activities, a mathematical model is constructed that correlates molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with their biological effects. For example, a QSAR study on a series of quinolinone-based thiosemicarbazones, designed in silico, successfully identified key molecular features such as van der Waals volume and electron density that are pivotal for their antituberculosis activity. nih.gov

While specific QSAR models for this compound derivatives are not yet prevalent in published literature, the methodology remains a viable and valuable tool. A hypothetical QSAR study on novel compounds derived from this scaffold would involve the generation of a diverse set of virtual derivatives, calculation of their molecular descriptors, and subsequent correlation with a predicted biological endpoint. The resulting model could then be used to prioritize the synthesis of the most promising candidates for further experimental validation.

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives

| Descriptor | Description | Potential Influence on Activity |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Can affect solubility, absorption, and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of hydrophobicity, influencing membrane permeability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Can impact binding to polar residues in a biological target. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to donate or accept electrons, influencing reactivity. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein or enzyme. These methods are instrumental in drug discovery and design, providing atomic-level insights into binding mechanisms.

Prediction of Binding Affinities and Interaction Patterns in Biological Systems

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. This allows for the prediction of binding affinities and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, in a study of novel piperidine-derived thiosemicarbazones as inhibitors of dihydrofolate reductase (DHFR), molecular docking was used to predict the binding affinity and interaction patterns of the synthesized compounds within the DHFR active site. nih.gov This in silico analysis, performed alongside in vitro assays, helped to rationalize the observed inhibitory activity and guide the design of more potent inhibitors. nih.gov

While specific molecular docking studies targeting this compound are not extensively documented, its structure suggests potential interactions with various biological targets. The aldehyde group can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. The bromine and fluorine atoms can also engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the observation of conformational changes and the stability of the binding interactions. A study on Forsythoside A, a natural compound, as a potential inhibitor of the SARS-CoV-2 3CLpro enzyme, utilized MD simulations to understand the conformational changes in the docked complex and to estimate the binding free energy. nih.gov

Table 2: Potential Interaction Patterns of this compound in a Hypothetical Biological Target

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue on Protein |

| Hydrogen Bonding | Aldehyde oxygen | Amino acid side chains (e.g., Ser, Thr, Tyr) or backbone amides |

| π-π Stacking | Phenyl ring | Aromatic amino acid side chains (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | Phenyl ring, bromine atoms | Aliphatic amino acid side chains (e.g., Ala, Val, Leu, Ile) |

| Halogen Bonding | Bromine, fluorine atoms | Electron-rich atoms (e.g., oxygen, nitrogen) in amino acid side chains or backbone |

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies that can be difficult to obtain experimentally. For reactions involving this compound, computational studies can help to understand its reactivity and predict the outcome of various transformations.

The electronic properties of the benzene ring in this compound are significantly influenced by the presence of three halogen substituents and an aldehyde group. The fluorine atom and the aldehyde group are electron-withdrawing, while the bromine atoms are also deactivating yet ortho-, para-directing. This complex substitution pattern makes predicting the regioselectivity of further reactions, such as nucleophilic aromatic substitution, challenging without computational analysis.

A combined experimental and computational study on the reaction of fluoroarenes with various metal-metal bonds demonstrated the power of Density Functional Theory (DFT) in determining reaction mechanisms. rsc.org The study revealed that the C-F bond activation is dictated by the steric accessibility and the ability of the metal centers to engage in stabilizing interactions with the ortho-fluorine atoms, rather than simply the polarity of the metal-metal bond. rsc.org

Similarly, computational studies can be employed to investigate the mechanism of reactions at the aldehyde group of this compound. For example, the acid-catalyzed formation of an acetal (B89532) from benzaldehyde and methanol (B129727) proceeds through a series of steps including protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent dehydration. Computational methods can model the energy profile of this entire process, identifying the rate-determining step and the structure of the transition states.

While specific mechanistic studies on reactions involving this compound are sparse, the established methodologies in computational organic chemistry provide a clear roadmap for such investigations. nih.gov These studies would be crucial for the rational design of synthetic routes utilizing this compound as a building block and for understanding its potential metabolic pathways in biological systems.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that elucidates the carbon-hydrogen framework of a molecule. For 2,4-Dibromo-6-fluorobenzaldehyde, both ¹H and ¹⁹F NMR are instrumental in confirming its specific substitution pattern.

¹H NMR and ¹⁹F NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic and aromatic protons. The aldehydic proton is typically found significantly downfield, in the range of 9.9 to 10.4 ppm, due to the deshielding effect of the carbonyl group. The aromatic region will show two signals corresponding to the protons at the C3 and C5 positions of the benzene (B151609) ring. The electron-withdrawing effects of the two bromine atoms and the fluorine atom influence the precise chemical shifts of these aromatic protons.

The ¹⁹F NMR spectrum provides a direct method for observing the fluorine environment. For this compound, a single resonance is expected. The chemical shift of this signal is influenced by the ortho- and para-bromo substituents. In similar compounds like 4-fluorobenzaldehyde, the fluorine resonance appears around -102.4 ppm. rsc.org The presence of additional bromine atoms in the target molecule would likely shift this value.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | ~10.2 | Doublet | ⁴J(H-F) ≈ 1-2 Hz |

| Aromatic H-3 | ~7.9 | Doublet of doublets | ⁴J(H3-H5) ≈ 2 Hz, ⁴J(H3-F) ≈ 4-6 Hz |

| Aromatic H-5 | ~7.7 | Doublet of doublets | ⁴J(H5-H3) ≈ 2 Hz, ⁵J(H5-F) ≈ 8-10 Hz |

Analysis of Spin-Spin Coupling and Conformational Isomers

Spin-spin coupling provides valuable information about the connectivity of atoms within the molecule. In the ¹H NMR spectrum of this compound, the aromatic protons are coupled to each other and to the fluorine atom. The coupling between the H-3 and H-5 protons is expected to be a small four-bond meta-coupling (⁴J), typically around 2-3 Hz.

Furthermore, coupling between the protons and the fluorine atom (H-F coupling) is anticipated. The ortho-coupling between F and H-5 (a five-bond coupling, ⁵J(H5-F)) is generally larger than the meta-coupling between F and H-3 (a four-bond coupling, ⁴J(H3-F)). The aldehydic proton may also exhibit a small four-bond coupling to the fluorine atom. These characteristic coupling patterns are crucial for the unambiguous assignment of the aromatic signals.

Due to the steric hindrance caused by the ortho-fluorine and ortho-bromine substituents, the aldehyde group may be forced out of the plane of the aromatic ring. This could potentially lead to the existence of conformational isomers at low temperatures. However, at room temperature, the rotation around the C-CHO bond is typically fast on the NMR timescale, resulting in a single set of averaged signals.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EIMS) for Molecular Weight and Fragmentation

The Electron Ionization Mass Spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The molecular weight of this compound is 281.89 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion will appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺) with a relative intensity ratio of approximately 1:2:1, which is a clear indicator of the presence of two bromine atoms.

Fragmentation of the molecular ion is expected to occur through characteristic pathways for benzaldehydes. A common fragmentation is the loss of the aldehydic proton to give a strong [M-1]⁺ peak. Another significant fragmentation would be the loss of the entire formyl group (CHO), resulting in a [M-29]⁺ peak, corresponding to the 2,4-dibromo-6-fluorophenyl cation. Further fragmentation could involve the sequential loss of bromine atoms.

| Ion | m/z (for ⁷⁹Br) | Identity |

| [C₇H₃⁷⁹Br₂FO]⁺ | 280 | Molecular Ion (M⁺) |

| [C₇H₂⁷⁹Br₂FO]⁺ | 279 | [M-H]⁺ |

| [C₆H₂⁷⁹Br₂F]⁺ | 251 | [M-CHO]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) for Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. The most prominent feature will be the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected in the region of 1700-1720 cm⁻¹. The position of this band can be influenced by the electronic effects of the halogen substituents on the aromatic ring.

Other key absorptions include the C-H stretching of the aldehyde group, which typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum will also show C-C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations will be found in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak |

| Aromatic C-H | Stretch | ~3100-3000 | Medium-Weak |

| Carbonyl C=O | Stretch | ~1710 | Strong |

| Aromatic C=C | Stretch | ~1600-1450 | Medium-Strong |

| C-F | Stretch | ~1250-1150 | Strong |

| C-Br | Stretch | ~680-550 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is directly related to the energy difference between these states. For aromatic aldehydes like this compound, the key electronic transitions are typically the π → π* and n → π* transitions.

The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring and the carbonyl group. The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the benzene ring. In the case of this compound, the presence of two bromine atoms and a fluorine atom, all of which are halogens, is expected to have a significant influence on its UV-Vis spectrum. These halogen substituents can exert both inductive (-I) and resonance (+R) effects. The inductive effect, which involves the withdrawal of electron density from the ring, tends to cause a hypsochromic (blue) shift to shorter wavelengths. Conversely, the resonance effect, which involves the donation of lone pair electrons to the aromatic system, typically results in a bathochromic (red) shift to longer wavelengths. For halogens, the inductive effect generally outweighs the resonance effect.

Based on studies of other substituted benzaldehydes, it is anticipated that the UV-Vis spectrum of this compound, when measured in a non-polar solvent like cyclohexane, would exhibit a strong absorption band corresponding to the π → π* transition in the range of 240-270 nm. A weaker band or a shoulder, corresponding to the n → π* transition, would be expected to appear at a longer wavelength, likely in the region of 300-340 nm. The exact positions of these maxima would be a cumulative effect of the electronic contributions of the two bromine atoms and the fluorine atom at their respective positions on the aromatic ring.

Table 1: Predicted UV-Vis Spectral Data for this compound

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | 240 - 270 | 10,000 - 15,000 |

| n → π | 300 - 340 | 100 - 500 |

| Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds. Experimental verification is required. |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. researchgate.netcarleton.eduresearchgate.netmdpi.com This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound in the solid state. carleton.edumdpi.com

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, the electron density distribution within the crystal can be mapped, and from this, the precise location of each atom can be determined.

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first critical step. This typically involves slow evaporation of a saturated solution, or other crystallization techniques. Once a suitable crystal is obtained and analyzed, a wealth of structural information can be elucidated.

While specific crystallographic data for this compound is not available, we can infer some expected structural features from the known crystal structure of the related compound, 2-fluoro-4-bromobenzaldehyde. researchgate.net In the crystal structure of 2-fluoro-4-bromobenzaldehyde, the benzaldehyde (B42025) molecule is planar, and the crystal packing is influenced by intermolecular interactions such as offset face-to-face π-stacking and halogen-halogen interactions. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8 - 12 |

| b (Å) | 4 - 8 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z | 4 |

| Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds. Experimental determination is necessary for accurate crystallographic parameters. |

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

Traditional methods for the synthesis of halogenated benzaldehydes often rely on harsh reagents and produce significant chemical waste. Future research is poised to focus on the development of more environmentally benign and sustainable synthetic pathways to 2,4-dibromo-6-fluorobenzaldehyde.

One promising avenue is the exploration of biocatalytic methods . Enzymes, such as those found in vegetable wastes, have been shown to effectively reduce benzaldehydes to their corresponding alcohols. researchgate.netscielo.org.mxredalyc.org Future studies could investigate the use of engineered enzymes or whole-cell systems for the selective halogenation and formylation of aromatic precursors, offering a milder and more sustainable alternative to conventional chemical synthesis. For instance, the enzymatic production of benzaldehyde (B42025) from L-phenylalanine using engineered 4-hydroxymandelate (B1240059) synthase highlights the potential of biocatalysis in synthesizing aromatic aldehydes. nih.gov

Another key area is the development of catalyst-free or metal-free synthetic protocols . A patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) utilizes an aqueous solution of sodium hypochlorite (B82951) for bromination, avoiding the need for a metal catalyst and the use of toxic bromine or chlorine gas. google.com Similar approaches could be adapted for the synthesis of this compound, significantly reducing the environmental impact.

Furthermore, research into microwave-assisted synthesis could lead to more efficient and energy-saving processes. Microwave irradiation has been successfully employed in palladium-catalyzed cross-coupling reactions to generate carbon-carbon bonds, dramatically reducing reaction times and increasing yields. mdpi.com Investigating microwave-assisted halogenation and formylation reactions could provide a rapid and greener route to this compound.

| Greener Synthesis Approach | Potential Advantages | Relevant Research Example |

| Biocatalysis | Milder reaction conditions, reduced toxic waste, use of renewable resources. | Biocatalytic reduction of benzaldehyde using enzymes from vegetable wastes. researchgate.netscielo.org.mxredalyc.org |

| Catalyst-Free Synthesis | Avoids the use of heavy metal catalysts, reduces cost and toxicity. | Synthesis of 3-bromo-4-fluorobenzaldehyde using sodium hypochlorite. google.com |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Palladium-catalyzed Suzuki cross-coupling under microwave irradiation. mdpi.com |

Exploration of Novel Catalytic Transformations

The bromine and fluorine substituents, along with the aldehyde group, make this compound a versatile substrate for a variety of catalytic transformations, opening doors to the synthesis of complex and valuable molecules.

A significant area for future research is the palladium-catalyzed cross-coupling reactions . The two bromine atoms on the aromatic ring can be selectively functionalized through reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. jocpr.comnih.gov This would allow for the introduction of a wide range of substituents, leading to the synthesis of novel biaryls, alkynes, and alkenes with potential applications in pharmaceuticals and materials science. The development of efficient protocols for the selective mono- or di-functionalization of the dibrominated ring will be a key challenge.

Another exciting frontier is the catalytic C-H functionalization of the benzaldehyde ring. While the bromine and fluorine atoms occupy three positions, the remaining C-H bonds could be targeted for direct functionalization. Research into rhodium-catalyzed hydroacylation and other C-H activation strategies could lead to the development of novel cascade reactions, allowing for the rapid construction of complex molecular architectures from a simple starting material. nih.gov

Furthermore, the aldehyde group itself can participate in various catalytic reactions. For instance, primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-branched aldehydes. mdpi.com Exploring such transformations with this compound could lead to the synthesis of chiral building blocks for asymmetric synthesis.

| Catalytic Transformation | Potential Application | Relevant Research Example |

| Palladium-Catalyzed Cross-Coupling | Synthesis of novel biaryls, alkynes, and alkenes for pharmaceuticals and materials. | Suzuki-Miyaura cross-coupling of 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole derivatives with aryl bromides. nih.gov |

| C-H Functionalization | Rapid construction of complex molecular architectures. | Rhodium-catalyzed hydroacylation of 2-triazenylbenzaldehydes. nih.gov |

| Aldehyde-Based Catalysis | Synthesis of chiral building blocks for asymmetric synthesis. | Enantioselective alkylation of α-branched aldehydes catalyzed by primary aminothiourea derivatives. mdpi.com |

Application in Supramolecular Chemistry and Materials Science

The presence of halogen atoms in this compound makes it an excellent candidate for applications in supramolecular chemistry and the design of novel materials, primarily through the formation of halogen bonds . Halogen bonding is a directional, non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. nih.gov